(2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-fluorophenyl group (ring B) and a 4-methoxyphenyl group (ring A). Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of electron-withdrawing fluorine and electron-donating methoxy groups in this compound suggests a balance of electronic effects that may influence its reactivity, stability, and biological interactions .
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGKAFGARVTNOQ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, such as pyrazolines and benzodiazepines, which have significant pharmacological properties.
Biology and Medicine: It exhibits a range of biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties. These activities make it a potential candidate for drug development and therapeutic applications.
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The biological activities of (2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial and antifungal activities are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Table 1: Inhibitory Activity (IC₅₀) of Selected Chalcone Derivatives
- Key Observations: Electronegativity: Substitution with halogens (e.g., F, Cl, Br) at the para position of ring B enhances inhibitory activity. For example, 2j (4-F) has a lower IC₅₀ (4.703 μM) than 2h (4-OCH₃, IC₅₀ = 13.82 μM), indicating that electron-withdrawing groups improve potency . Positional Effects: The target compound’s meta-fluorine (3-F) on ring B may reduce activity compared to para-fluorine derivatives (e.g., 2j). Methoxy Group: The 4-methoxy group on ring A (electron-donating) may enhance solubility but reduce electrophilicity of the α,β-unsaturated ketone, a critical moiety for covalent interactions with biological targets .
Structural and Supramolecular Comparisons
Crystal Packing and Stability
- Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) and Chalcone2 ((E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit distinct supramolecular arrangements due to differences in methoxy vs. ethoxy substituents. Hirshfeld surface analysis and DFT calculations reveal that methoxy groups promote stronger intermolecular interactions (e.g., C–H···π), enhancing crystal stability .
- The target compound’s 4-methoxyphenyl group likely contributes to similar packing features, while the 3-fluorophenyl group may introduce steric hindrance, altering lattice dynamics .
Quantum Chemical Descriptors
Quantum chemical parameters such as HOMO/LUMO energies and dipole moments (μ) correlate with reactivity and solubility:
Table 2: Quantum Chemical Descriptors of Chalcone Derivatives
- The target compound’s HOMO/LUMO profile is expected to lie between these values, with the electron-withdrawing fluorine lowering LUMO energy (increasing electrophilicity) and the methoxy group raising HOMO energy (enhancing electron donation) .
Biological Activity
(2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest in the development of therapeutic agents.
- Molecular Formula : C₁₆H₁₃F O₂
- Molecular Weight : 256.27 g/mol
- CAS Number : 102692-37-5
- Chemical Structure :
Antiproliferative Effects
Recent studies have demonstrated that (2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells (MCF-7). The compound's mechanism of action is primarily attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Key Findings:
- IC50 Values : The compound showed IC50 values below 10 µM in several assays, indicating potent antiproliferative effects .
- Mechanism : Induction of apoptosis was confirmed through assays showing cleavage of PARP and alterations in cell cycle distribution, particularly arresting cells in the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 | <10 | Apoptosis induction |
| Benzylidene derivative 1d | MCF-7 | <10 | Anti-estrogenic activity |
Anti-estrogenic Activity
The compound has also been evaluated for its anti-estrogenic properties. In vitro studies indicated that it could effectively inhibit estrogen receptor activity, which is crucial in the proliferation of hormone-sensitive breast cancer cells.
Case Study Insights:
A recent study highlighted that derivatives of this compound exhibited significant anti-estrogenic potency, with some showing enhanced binding affinity to estrogen receptors compared to traditional therapies .
Structure-Activity Relationship (SAR)
The incorporation of fluorine and methoxy groups appears to enhance the biological activity of chalcone derivatives. The fluorine atom increases lipophilicity and possibly improves receptor binding, while the methoxy group may influence electron density and steric factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
